6-Bromo-2-ethoxybenzo[d]thiazole
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Overview
Description
6-Bromo-2-ethoxybenzo[d]thiazole is a chemical compound belonging to the thiazole family, characterized by a fused benzene and thiazole ring system. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-ethoxybenzo[d]thiazole typically involves the reaction of 2-ethoxybenzaldehyde with bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction proceeds through the formation of an intermediate brominated compound, which is then cyclized to form the thiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-ethoxybenzo[d]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophilic substitution with various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazoles with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-2-ethoxybenzo[d]thiazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
6-Bromo-2-ethoxybenzo[d]thiazole is similar to other thiazole derivatives, such as 6-Bromo-2-methylbenzo[d]thiazole and 2-ethoxybenzo[d]thiazole. its unique ethoxy group and bromine atom contribute to its distinct chemical and biological properties. These differences can affect its reactivity, stability, and biological activity, making it a valuable compound for specific applications.
List of Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole
2-ethoxybenzo[d]thiazole
2-methylbenzo[d]thiazole
6-bromobenzo[d]thiazole
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-bromo-2-ethoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c1-2-12-9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCXKNKBOUSOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(S1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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